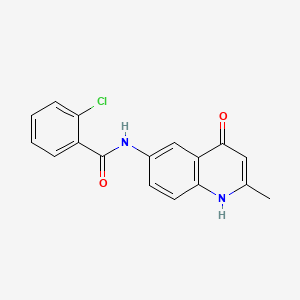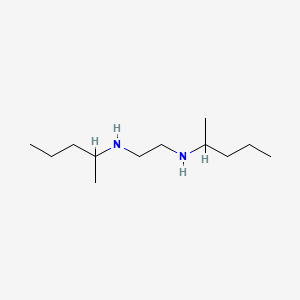
N,N'-Bis(2-pentyl)-ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-pentyl)-ethylenediamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two pentyl groups attached to the nitrogen atoms of an ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-pentyl halides under basic conditions. The reaction can be carried out in a solvent such as tetrahydrofuran (THF) with the addition of a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(2-pentyl)-ethylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-pentyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Quaternary ammonium salts
Applications De Recherche Scientifique
N,N’-Bis(2-pentyl)-ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-pentyl)-ethylenediamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved in its action depend on the specific application and the nature of the metal ion it coordinates with .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-ethyl)-ethylenediamine
- N,N’-Bis(2-propyl)-ethylenediamine
- N,N’-Bis(2-butyl)-ethylenediamine
Uniqueness
N,N’-Bis(2-pentyl)-ethylenediamine is unique due to the presence of longer alkyl chains (pentyl groups) compared to its similar compounds. This structural difference can influence its solubility, reactivity, and the stability of the metal complexes it forms. The longer alkyl chains may also impart distinct hydrophobic properties, making it suitable for specific applications in surfactant and polymer industries .
Propriétés
Numéro CAS |
88829-02-1 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
N,N'-di(pentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-7-11(3)13-9-10-14-12(4)8-6-2/h11-14H,5-10H2,1-4H3 |
Clé InChI |
MEDKKMLZDPVMCW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NCCNC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


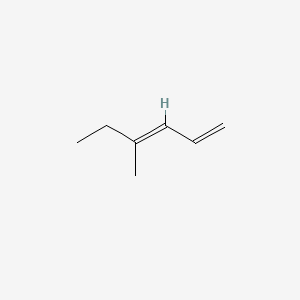
![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)
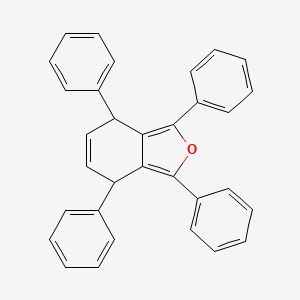

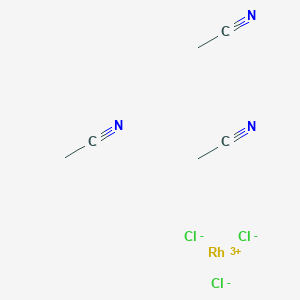
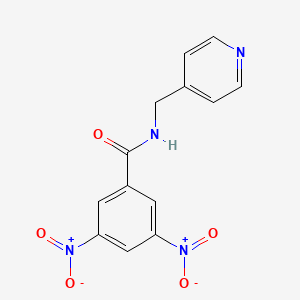
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14168492.png)
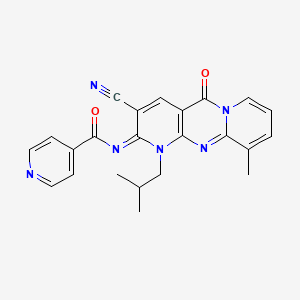
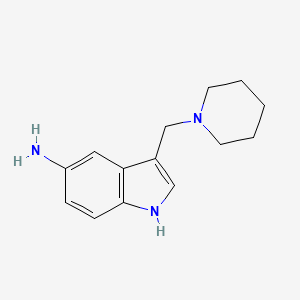
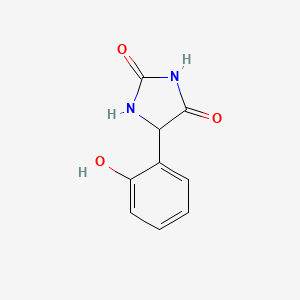
![3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14168520.png)
